molecular formula C8H17NO B022891 2-Heptanone, 7-(methylamino)-(6CI,9CI) CAS No. 101258-88-2

2-Heptanone, 7-(methylamino)-(6CI,9CI)

Cat. No.: B022891
CAS No.: 101258-88-2
M. Wt: 143.23 g/mol
InChI Key: XOSGHQJJFLJGBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Methylamino)-2-heptanone is an organic compound that belongs to the class of ketones It features a heptanone backbone with a methylamino group attached to the seventh carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Methylamino)-2-heptanone typically involves the reaction of heptanone with methylamine under controlled conditions. One common method is the reductive amination of 2-heptanone using methylamine and a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature.

Industrial Production Methods: On an industrial scale, the production of 7-(Methylamino)-2-heptanone may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods often focus on scalability and cost-effectiveness while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions: 7-(Methylamino)-2-heptanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methylamino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

7-(Methylamino)-2-heptanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and pharmacological properties is ongoing.

    Industry: It is utilized in the production of specialty chemicals and as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 7-(Methylamino)-2-heptanone involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. Its effects are mediated through binding to receptors or enzymes, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

    Methylamine: A simpler amine with similar reactivity.

    2-Heptanone: The parent ketone without the methylamino group.

    Dimethylaminoquinolines: Compounds with similar functional groups but different structural frameworks.

Uniqueness: 7-(Methylamino)-2-heptanone is unique due to its specific structure, which combines the properties of both a ketone and an amine. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications.

Properties

CAS No.

101258-88-2

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

7-(methylamino)heptan-2-one

InChI

InChI=1S/C8H17NO/c1-8(10)6-4-3-5-7-9-2/h9H,3-7H2,1-2H3

InChI Key

XOSGHQJJFLJGBF-UHFFFAOYSA-N

SMILES

CC(=O)CCCCCNC

Canonical SMILES

CC(=O)CCCCCNC

Synonyms

2-Heptanone, 7-(methylamino)- (6CI,9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.